molecular formula C11H16N4OS B1480602 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-03-1

1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1480602
CAS RN: 2098110-03-1
M. Wt: 252.34 g/mol
InChI Key: VRTRVRBULCYHJG-UHFFFAOYSA-N
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Description

The compound “1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a chemical substance, but there’s no detailed description available .


Physical And Chemical Properties Analysis

While some physical and chemical properties of a similar compound, “(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)methanol”, are available , the specific properties of “this compound” are not provided .

Scientific Research Applications

Synthesis Techniques

Innovative synthesis methods have been developed to create compounds structurally similar to "1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde." These methods often aim to improve reaction efficiency, yield, and the creation of novel derivatives for further application:

  • Ultrasound-Assisted Synthesis : Novel synthesis routes employing ultrasound irradiation have been explored for creating triazole derivatives, offering advantages such as milder conditions, shorter reaction times, and higher yields (Liu & Wang, 2010).
  • Microwave-Assisted Synthesis : The exploration of microwave-assisted and ultrasonic-assisted heterocyclization techniques for the creation of triazole derivatives highlights the potential for efficient and selective synthesis methods (Gladkov et al., 2013).

Chemical Properties and Interactions

Research into the chemical properties and interactions of triazole derivatives has shed light on their potential applications in various fields:

  • Crystal Structure Analysis : Studies on the crystal structures of triazole compounds, including their interaction patterns, provide insight into their chemical behavior and potential as active agents in biological systems (Gonzaga et al., 2016).

Biological Activities

The potential biological activities of triazole derivatives, by extension applicable to the compound , have been a significant area of research:

  • Antimicrobial Activity : Synthesized triazole derivatives have been tested for in vitro antimicrobial activities against various bacterial and fungal organisms, showing moderate to good effectiveness (Swamy et al., 2019).
  • Probe for Biological Molecules : Novel fluorescence probes based on triazole derivatives exhibit high selectivity and sensitivity towards specific biological molecules, indicating their potential use in biological research and diagnostics (Chu et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not available .

properties

IUPAC Name

1-[1-(thian-4-yl)azetidin-3-yl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRVRBULCYHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
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1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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